2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-phenyl-4H-chromene is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core with a 3,4-dimethoxyphenyl group and a phenyl group attached, making it a molecule of interest in various fields of research.
Mechanism of Action
Target of Action
It is known that compounds with similar structures have shown activity against various targets
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to affect various pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable phenyl-substituted compound under acidic or basic conditions. One common method is the use of a base-catalyzed aldol condensation followed by cyclization to form the chromene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chromene ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromene.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group but different functional groups.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-4-phenyl-4H-chromene is unique due to its chromene core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-24-21-13-12-17(14-23(21)25-2)22-15-19(16-8-4-3-5-9-16)18-10-6-7-11-20(18)26-22/h3-15,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANHEMKNMMQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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